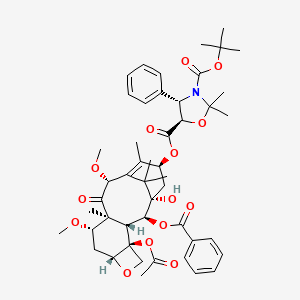
Pentylenetetrazole-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentylenetetrazole-d6, also known as 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6, is a deuterated form of pentylenetetrazole. This compound is primarily used in scientific research, particularly in the study of epilepsy and seizure mechanisms. Pentylenetetrazole itself is known for its ability to induce seizures, making it a valuable tool in neurological research .
Méthodes De Préparation
The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions .
Analyse Des Réactions Chimiques
Pentylenetetrazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Pentylenetetrazole can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Pentylenetetrazole can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Pentylenetetrazole-d6 is extensively used in scientific research due to its ability to induce seizures. Some of its key applications include:
Neurological Research: It is used to study the mechanisms of epilepsy and to screen potential antiepileptic drugs.
Behavioral Studies: Researchers use it to investigate the effects of seizures on behavior and cognition.
Pharmacological Testing: this compound is employed in the evaluation of new drugs for their anticonvulsant properties.
Metabolomic Studies: The deuterated form allows for detailed metabolomic analysis using techniques like NMR spectroscopy
Mécanisme D'action
The exact mechanism of action of Pentylenetetrazole-d6 is not fully understood, but it is believed to involve multiple pathways. Pentylenetetrazole is known to act as a GABA_A receptor antagonist, which leads to the inhibition of inhibitory neurotransmission and the induction of seizures. This action is thought to involve the modulation of ion channels, including calcium and sodium channels, resulting in neuronal depolarization and increased excitability .
Comparaison Avec Des Composés Similaires
Pentylenetetrazole-d6 can be compared with other convulsant compounds such as:
Bicuculline: Another GABA_A receptor antagonist used in seizure research.
Picrotoxin: A non-competitive antagonist of the GABA_A receptor.
Strychnine: An antagonist of the glycine receptor, also used to induce seizures in research. This compound is unique due to its deuterated nature, which makes it particularly useful in metabolomic studies and NMR spectroscopy
Propriétés
Formule moléculaire |
C6H10N4 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
Clé InChI |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
SMILES isomérique |
[2H]C1(CC2=NN=NN2CC(C1([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCC2=NN=NN2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



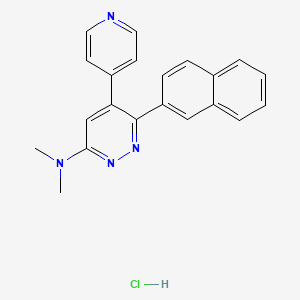

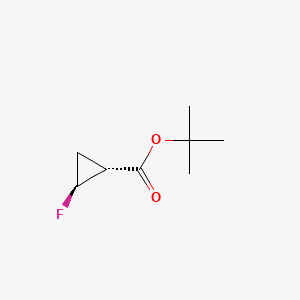
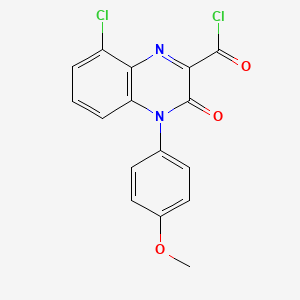
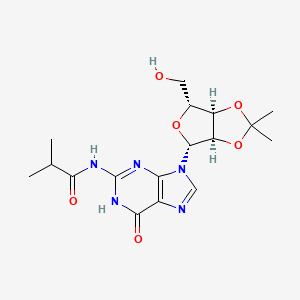
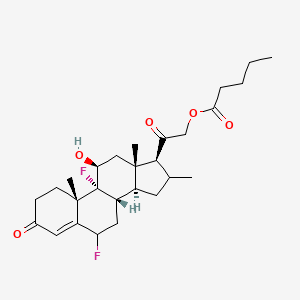

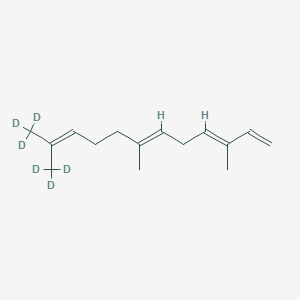
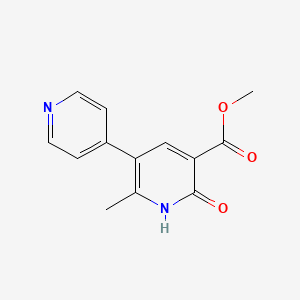

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)

